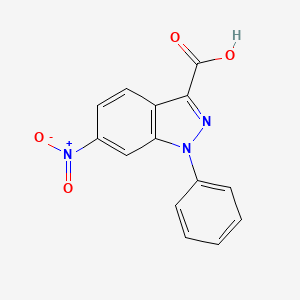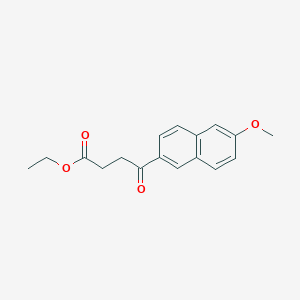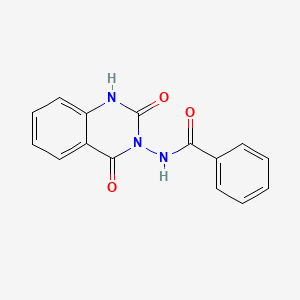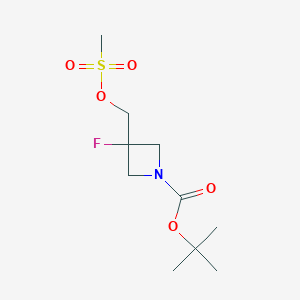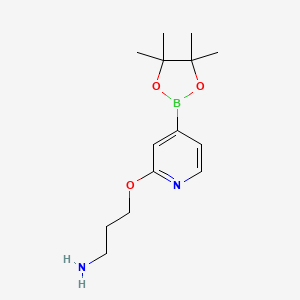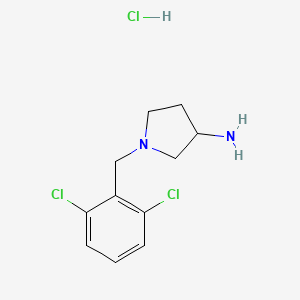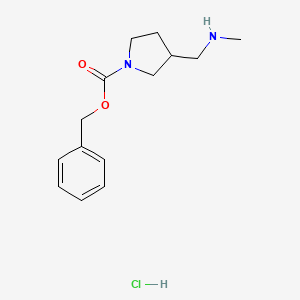![molecular formula C17H16N2O2 B11842152 2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one CAS No. 63660-82-2](/img/structure/B11842152.png)
2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one typically involves multiple steps. One common method starts with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline . This intermediate undergoes nucleophilic substitution with 4-methoxyphenethylamine to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques like recrystallization and chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the quinazoline ring .
Applications De Recherche Scientifique
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential in biological assays for its antimicrobial and antitumor activities.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and proliferation . Additionally, it may interact with other molecular targets, such as DNA and proteins, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against various mutations.
Uniqueness
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other quinazoline derivatives. Its methoxyphenethyl group provides additional binding interactions, potentially leading to higher specificity and potency in its biological activities .
Propriétés
Numéro CAS |
63660-82-2 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)ethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(20)19-16/h2-7,9-10H,8,11H2,1H3,(H,18,19,20) |
Clé InChI |
RXFSVKIYSJUUAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



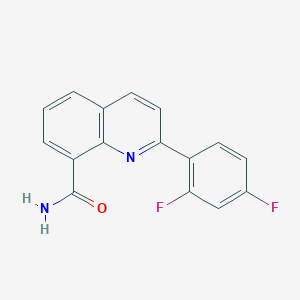
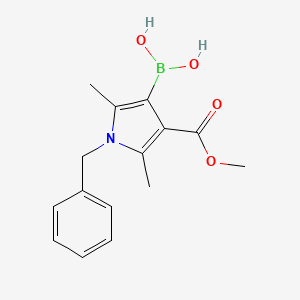
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
